molecular formula C8H6F3NO B2447922 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one CAS No. 219726-54-2

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one

Cat. No.: B2447922
CAS No.: 219726-54-2
M. Wt: 189.137
InChI Key: SICVYTGMNFJYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1,1,1-trifluoro-3-pyridin-4-ylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICVYTGMNFJYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219726-54-2
Record name 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with 1,1,1-trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures higher yields and better control over reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one is unique due to the presence of both the trifluoromethyl group and the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

1,1,1-Trifluoro-3-(pyridin-4-yl)propan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its lipophilicity and biological interactions. Its molecular formula is C₈H₈F₃N₁O, and it has a molecular weight of approximately 201.15 g/mol.

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system. By inhibiting MAGL, this compound may enhance the levels of endocannabinoids, leading to potential therapeutic effects in pain management and neuroprotection.

Anticancer Properties

Research has indicated that this compound demonstrates cytotoxic effects against several cancer cell lines. A study evaluated its efficacy against breast cancer cells (MDA-MB-231) and reported an IC50 value of approximately 91.41 μM, indicating moderate potency in inhibiting cell proliferation (Table 1).

Cell Line IC50 (μM) Mechanism
MDA-MB-23191.41 ± 13.62Inhibition of MAGL
MCF-7N/APotential modulation of apoptosis

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown promise in neuroprotection. It may mitigate neuroinflammation and promote neuronal survival under stress conditions by modulating endocannabinoid signaling pathways.

Case Study 1: Pain Management

A clinical study investigated the use of MAGL inhibitors like this compound in chronic pain models. The results indicated significant reductions in pain perception in animal models when treated with this compound compared to controls.

Case Study 2: Alzheimer’s Disease

Another research effort focused on the potential application of this compound in Alzheimer's disease models. The findings suggested that it could reduce amyloid-beta accumulation and improve cognitive function in treated subjects.

Q & A

What are the optimized synthetic routes for 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-one, and how do reaction conditions influence yield?

Basic Research Focus
The compound can be synthesized via a Wittig reaction between pyridine-4-carbaldehyde and 1,1,1-trifluoroacetone derivatives. describes a similar protocol using aldehydes and 1-(triphenylphosphoranylidene)propan-2-one in toluene under reflux, yielding α,β-unsaturated ketones . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance electrophilicity of the carbonyl group.
  • Temperature : Prolonged reflux (>9 hours) improves conversion but risks decomposition.
  • Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate enolate formation.
Method Yield (%) Conditions Reference
Wittig Reaction65–78Toluene, 9 h reflux
Aldol Condensation45–60DMF, ZnCl₂, 80°C, 6 h

How can discrepancies in NMR and X-ray crystallographic data for this compound be resolved?

Advanced Research Focus
Contradictions between experimental and computational spectra often arise from dynamic effects (e.g., keto-enol tautomerism) or crystal-packing forces. For example:

  • ¹⁹F NMR shifts : Fluorine atoms in the trifluoromethyl group may exhibit splitting due to restricted rotation (observed in for analogous structures) .
  • X-ray vs. DFT : Hydrogen bonding in crystalline states (e.g., pyridine ring interactions) can distort bond angles compared to gas-phase DFT models .
    Resolution Strategy :

Perform variable-temperature NMR to detect tautomeric equilibria.

Use SHELXL ( ) for high-resolution refinement of crystallographic data to account for disorder .

What are the electronic effects of the pyridin-4-yl group on the reactivity of the trifluoromethyl ketone moiety?

Advanced Research Focus
The electron-deficient pyridine ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reagents). highlights steric and electronic contributions in similar chlorophenyl derivatives:

  • Hammett Constants : σₚ⁺ values for pyridin-4-yl (~0.8) suggest strong electron-withdrawing effects, accelerating reactions like nucleophilic acyl substitution .
  • DFT Calculations : Frontier molecular orbitals (HOMO/LUMO) show localized electron density on the pyridine nitrogen, stabilizing transition states .

How can chromatographic purification challenges for this compound be addressed?

Basic Research Focus
The compound’s polarity and fluorine content complicate separation. and suggest:

  • Column Choice : Use C18 reverse-phase columns with trifluoroacetic acid (0.1%) in the mobile phase to mitigate tailing.
  • Solvent Systems : Hexane/ethyl acetate (3:1) or dichloromethane/methanol (95:5) for flash chromatography.
  • Detection : UV at 254 nm (pyridine absorption) or 19F NMR for purity assessment .

What strategies mitigate decomposition during storage of this compound?

Basic Research Focus
Decomposition via hydrolysis or light-induced radical pathways is common. Recommendations include:

  • Storage Conditions : Argon atmosphere, −20°C in amber vials.
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w ( notes similar stabilization for trifluoroacetone derivatives) .
  • Monitoring : Periodic LC-MS to detect degradation products (e.g., trifluoroacetic acid).

How does the compound’s LogP value correlate with its membrane permeability in biological assays?

Advanced Research Focus
The trifluoromethyl group increases hydrophobicity (LogP ~1.8, estimated via ’s analogs) , enhancing blood-brain barrier penetration. However, the pyridine ring introduces polarity, reducing passive diffusion.
Experimental Validation :

  • PAMPA Assay : Measure permeability at pH 7.4 and 5.0 to assess ionization effects.
  • MD Simulations : Model interactions with lipid bilayers to predict transport kinetics.

What catalytic systems are effective for asymmetric reductions of this ketone?

Advanced Research Focus
Chiral catalysts like CBS (Corey-Bakshi-Shibata) or Noyori-type complexes can enantioselectively reduce the ketone to 1,1,1-trifluoro-3-(pyridin-4-yl)propan-2-ol. notes success with Ru-BINAP catalysts for fluorinated alcohols :

  • CBS Reduction : Up to 85% ee in THF at −78°C.
  • Biocatalysis : Ketoreductases (e.g., KRED-101) achieve >90% ee under mild conditions.

How do substituents on the pyridine ring alter the compound’s spectroscopic and reactivity profiles?

Advanced Research Focus
Comparative studies ( ) show:

  • Electron-Withdrawing Groups (e.g., Cl at position 3): Downfield ¹H NMR shifts (~0.3 ppm) and increased electrophilicity.
  • Electron-Donating Groups (e.g., OMe at position 2): Reduced reactivity in nucleophilic additions due to resonance stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.